molecular formula C25H18N2O5 B3909473 2-oxo-2-phenylethyl 6-methyl-2-(3-nitrophenyl)-4-quinolinecarboxylate

2-oxo-2-phenylethyl 6-methyl-2-(3-nitrophenyl)-4-quinolinecarboxylate

Cat. No. B3909473
M. Wt: 426.4 g/mol
InChI Key: ZJAXDGAGJSHHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-phenylethyl 6-methyl-2-(3-nitrophenyl)-4-quinolinecarboxylate, commonly known as QNPEMC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinolinecarboxylates and has shown promising results in various biomedical applications.

Scientific Research Applications

QNPEMC has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. QNPEMC has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Furthermore, QNPEMC has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

Mechanism of Action

The exact mechanism of action of QNPEMC is not fully understood. However, it has been suggested that QNPEMC may exert its biological effects by interfering with the function of enzymes or proteins involved in various cellular processes. For example, QNPEMC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
QNPEMC has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. QNPEMC has also been shown to inhibit the growth of bacteria and fungi. Furthermore, QNPEMC has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using QNPEMC in lab experiments is its versatility. It has been shown to have a wide range of biological effects, making it useful for studying various cellular processes. Furthermore, QNPEMC is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using QNPEMC is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of QNPEMC.

Future Directions

There are several future directions for QNPEMC research. One area of interest is the development of QNPEMC-based fluorescent probes for the detection of metal ions in biological samples. Another area of interest is the use of QNPEMC as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, further studies are needed to determine the potential applications of QNPEMC in other biomedical fields, such as drug delivery and tissue engineering.
In conclusion, QNPEMC is a synthetic compound that has shown promising results in various biomedical applications. Its versatility and ease of synthesis make it a useful tool for studying various cellular processes. However, further studies are needed to determine its potential toxicity and safe dosage. The future directions for QNPEMC research are promising, and it is likely that this compound will continue to be an important tool in scientific research.

properties

IUPAC Name

phenacyl 6-methyl-2-(3-nitrophenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O5/c1-16-10-11-22-20(12-16)21(25(29)32-15-24(28)17-6-3-2-4-7-17)14-23(26-22)18-8-5-9-19(13-18)27(30)31/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAXDGAGJSHHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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